(3S)-3,5,5-trimethylmorpholin-2-one

Stereochemistry Chiral synthesis Enantiomeric purity

(3S)-3,5,5-Trimethylmorpholin-2-one (CAS 1231951-61-3) is the enantiomerically pure (S)-form of a C3-methyl, C5-gem-dimethyl-substituted morpholin-2-one heterocycle. This compound belongs to the morpholinone class of lactam derivatives of morpholine and serves as a chiral building block in medicinal chemistry and organic synthesis, most notably as a precursor to 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues under investigation as monoamine reuptake inhibitors and nicotinic receptor antagonists for smoking cessation.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B8701257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3,5,5-trimethylmorpholin-2-one
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC1C(=O)OCC(N1)(C)C
InChIInChI=1S/C7H13NO2/c1-5-6(9)10-4-7(2,3)8-5/h5,8H,4H2,1-3H3/t5-/m0/s1
InChIKeyZBBCNJMMSOJLTH-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-3,5,5-Trimethylmorpholin-2-one: Chiral Morpholinone Building Block Procurement Guide


(3S)-3,5,5-Trimethylmorpholin-2-one (CAS 1231951-61-3) is the enantiomerically pure (S)-form of a C3-methyl, C5-gem-dimethyl-substituted morpholin-2-one heterocycle . This compound belongs to the morpholinone class of lactam derivatives of morpholine and serves as a chiral building block in medicinal chemistry and organic synthesis, most notably as a precursor to 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues under investigation as monoamine reuptake inhibitors and nicotinic receptor antagonists for smoking cessation [1][2]. The molecule possesses a single stereogenic center at C3, making the (3S)-configuration a specific stereoisomer distinct from its (3R)-enantiomer and the racemic mixture (CAS 57765-62-5).

Why Generic 3,5,5-Trimethylmorpholin-2-one Cannot Substitute for the (3S)-Enantiomer in Stereospecific Applications


Substitution of the enantiopure (3S)-3,5,5-trimethylmorpholin-2-one with racemic 3,5,5-trimethylmorpholin-2-one (CAS 57765-62-5) introduces a 1:1 mixture of (3S) and (3R) enantiomers that fundamentally compromises stereochemical fidelity in downstream syntheses . The racemic form lacks the defined C3 absolute configuration required for diastereoselective transformations, and the presence of the (3R)-enantiomer can generate undesired diastereomeric products, reducing yield and complicating purification . Furthermore, morpholin-2-one congeners with different substitution patterns—such as 5,5-dimethylmorpholin-2-one lacking the C3-methyl group, or 3-methylmorpholin-2-one lacking the C5 gem-dimethyl group—cannot replicate the steric and conformational properties conferred by the 3,5,5-trimethyl substitution array, which are critical for the biological activity of derived morpholine analogues [1].

Quantitative Differentiation Evidence for (3S)-3,5,5-Trimethylmorpholin-2-one Procurement


Enantiomeric Purity: (3S)-Enantiomer vs. Racemic 3,5,5-Trimethylmorpholin-2-one

The (3S)-enantiomer (CAS 1231951-61-3) is commercially available at ≥95% enantiomeric purity as documented by chiral HPLC and NMR batch release certificates from suppliers such as Bidepharm . In contrast, the racemic mixture (CAS 57765-62-5) contains approximately 50% of the undesired (3R)-enantiomer . The (3S)-form provides a defined stereogenic center at C3 essential for the stereospecific synthesis of (2S,3S)-configured morpholine analogues, where the (3R)-enantiomer would generate the incorrect (2S,3R)-diastereomer [1].

Stereochemistry Chiral synthesis Enantiomeric purity

Monoamine Transporter Inhibition Potency: Morpholine Analogues Derived from (3S)-Scaffold vs. (S,S)-Hydroxybupropion

The (3S)-3,5,5-trimethylmorpholin-2-one scaffold serves as the key synthetic intermediate for a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues that exhibit enhanced monoamine uptake inhibition compared to (S,S)-hydroxybupropion (rada faxine) [1]. In head-to-head in vitro assays, several (S,S)-configured analogues derived from this morpholinone scaffold demonstrated greater potency than (S,S)-hydroxybupropion as inhibitors of dopamine (DA) and norepinephrine (NE) uptake, with one analogue (specifically 5a) showing an IC50 value of 100 nM at the dopamine transporter vs. IC50 >1.7 μM for (S,S)-hydroxybupropion [2]. While these data are for downstream morpholine derivatives rather than the morpholinone itself, they establish the value of the (3S)-configured starting material for accessing potent pharmacological compounds.

Dopamine transporter Norepinephrine transporter Smoking cessation

Synthetic Accessibility: One-Step Vilsmeier-Mediated Synthesis Reported for 3,5,5-Trimethylmorpholin-2-one

A one-step synthesis protocol for 3,5,5-trimethylmorpholin-2-one has been reported in Molbank (2023) using adapted Vilsmeier conditions, achieving quantitative yield [1]. This stands in contrast to traditional multi-step routes involving N-protected amino acid cyclization with 1,2-dibromoethane under basic conditions, which typically require 2-3 synthetic steps and provide moderate to good (60-85%) yields . While the published Vilsmeier protocol produces racemic product, it demonstrates the feasibility of efficient single-step access to the core scaffold; adaptation with chiral starting materials could potentially provide enantiopure (3S)-form in comparable efficiency .

Synthetic methodology Vilsmeier reaction Green chemistry

Physicochemical Properties: Calculated Physicochemical Parameters for Procurement Specifications

The (3S)-3,5,5-trimethylmorpholin-2-one (C₇H₁₃NO₂, MW 143.18 g/mol) possesses the same physicochemical properties as the racemic form with respect to achiral parameters, as documented in the Chem960 database : boiling point 243.1±33.0 °C (760 Torr), flash point 100.8±25.4 °C, density 0.964±0.06 g/cm³ (20 °C), solubility 159 g/L (25 °C), and XlogP 0.5. These parameters differentiate it from more polar morpholin-2-one analogs lacking the 5,5-dimethyl substitution (e.g., 3-methylmorpholin-2-one, which has lower LogP and different solubility profiles), and inform storage, handling, and formulation decisions .

Physicochemical properties Quality control Formulation

Radical Dimer Rescue of Adriamycin Toxicity: A Unique Application of the Morpholin-2-one Scaffold

The dimer of 3,5,5-trimethyl-2-morpholinon-3-yl radical (TM3 dimer) rescues mice from lethal doses of adriamycin when administered as a single intraperitoneal dose, extending median survival from 8 days to >60 days [1]. This chemoprotective effect is specific to the 3,5,5-trimethyl-substituted morpholinone scaffold and relies on the ability of the monomeric radical to reduce adriamycin to the non-toxic 7-deoxy-adriamycinone in vivo [2]. Alternative morpholinone scaffolds lacking the 5,5-dimethyl substitution pattern do not form comparably stable carbon-centered radicals and have not demonstrated this protective phenotype .

Cardioprotection Anthracycline toxicity Radical chemistry

Nicotinic Acetylcholine Receptor (nAChR) Antagonism: Morpholine Analogues vs. (S,S)-Hydroxybupropion

Morpholine analogues derived from the (3S)-3,5,5-trimethylmorpholin-2-one scaffold exhibit functional antagonism at α4β2 and α3β4* nicotinic acetylcholine receptors (nAChRs) with potency superior to (S,S)-hydroxybupropion [1]. (S,S)-Hydroxybupropion acts as a noncompetitive antagonist at α4β2-nAChRs with an IC₅₀ of 3.3 μM, while certain (S,S)-trimethylmorpholine analogues demonstrate improved antagonism at both α4β2 and α3β4* subtypes [2]. In behavioral assays, all (S,S)-configured morpholine analogues had better potency than (S,S)-hydroxybupropion in blocking acute nicotine analgesia in the tail-flick test, and two analogues with highest α3β4*-nAChR potency also surpassed (S,S)-hydroxybupropion in blocking nicotine-conditioned place preference (CPP) [3].

Nicotinic receptor α4β2 nAChR α3β4 nAChR

Optimal Research and Industrial Applications for (3S)-3,5,5-Trimethylmorpholin-2-one


Stereospecific Synthesis of Monoamine Reuptake Inhibitor Candidates

The (3S)-enantiomer is the required chiral starting material for constructing (2S,3S)-2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues that have demonstrated superior dopamine and norepinephrine uptake inhibition compared to (S,S)-hydroxybupropion [1]. The defined C3-(S) stereochemistry ensures correct diastereochemical outcome at the C2 position during aryl addition, enabling access to analogues with DAT IC₅₀ values as low as 100 nM [2]. This application is directly supported by the Carroll et al. (2011) J Med Chem paper where the (S)-configured morpholinone intermediate was employed in the synthesis of analogues 5a-5h.

Development of Dual-Action Smoking Cessation Pharmacotherapies

Research programs targeting nicotine addiction can utilize (3S)-3,5,5-trimethylmorpholin-2-one to generate compounds that simultaneously inhibit monoamine reuptake and antagonize nicotinic acetylcholine receptors, particularly α3β4* and α4β2 subtypes [1]. The behavioral pharmacology evidence—showing superior blockade of nicotine analgesia and nicotine-conditioned place preference by (S,S)-morpholine analogues compared to (S,S)-hydroxybupropion—provides a validated translational framework for candidate selection [2].

Investigational Anthracycline Cardioprotection via Radical Dimer Chemistry

The 3,5,5-trimethylmorpholin-2-one scaffold uniquely enables formation of the TM3 radical dimer, which has demonstrated in vivo rescue from lethal adriamycin toxicity in murine models (median survival extended from 8 to >60 days) [1]. This application is specific to the 3,5,5-trimethyl substitution pattern and cannot be achieved with other morpholin-2-one analogs [2]. Research groups studying anthracycline-induced cardiotoxicity represent a distinct procurement segment for this compound class.

Chiral Auxiliary and Peptidomimetic Scaffold Development

The morpholin-2-one ring system serves as a chiral auxiliary and peptidomimetic scaffold in asymmetric synthesis [1]. The (3S)-3,5,5-trimethyl configuration provides enhanced steric bulk at C5 (gem-dimethyl) combined with C3-methyl stereochemistry, enabling diastereoselective transformations that are not achievable with simpler morpholin-2-ones such as 5-phenylmorpholin-2-one or unsubstituted morpholin-2-one [2]. The quantitative one-step Vilsmeier synthesis protocol (Molbank 2023) further supports the feasibility of generating this scaffold for methodology development [3].

Quote Request

Request a Quote for (3S)-3,5,5-trimethylmorpholin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.